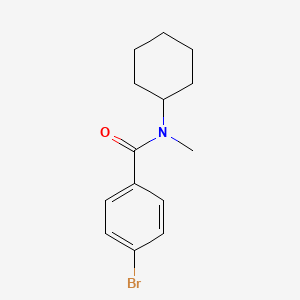

4-bromo-N-cyclohexyl-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-cyclohexyl-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h7-10,13H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWXFDHLLVGOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo N Cyclohexyl N Methylbenzamide and Its Analogues

Established Synthetic Pathways to N-Substituted Benzamides

The construction of N-substituted benzamides traditionally relies on the formation of an amide bond between a carboxylic acid derivative and an amine. researchgate.net The specific synthesis of 4-bromo-N-cyclohexyl-N-methylbenzamide involves a multi-step process encompassing the formation of the benzamide (B126) core, regioselective introduction of the bromine substituent, and the attachment of the N-cyclohexyl and N-methyl groups.

Amide Bond Formation Strategies for Benzamide Synthesis

The creation of the amide bond is the linchpin of benzamide synthesis. A variety of methods have been developed, ranging from classical approaches to modern catalytic systems.

One of the most common methods involves the activation of a carboxylic acid, such as 4-bromobenzoic acid, to make it more susceptible to nucleophilic attack by an amine. nih.gov This activation can be achieved by converting the carboxylic acid into a more reactive species like an acyl chloride or an acid anhydride. For instance, 4-bromobenzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-bromobenzoyl chloride. This highly reactive intermediate can then be reacted with N-cyclohexyl-N-methylamine to yield the desired product.

Alternatively, a plethora of coupling reagents have been developed to facilitate the direct condensation of carboxylic acids and amines. These reagents activate the carboxylic acid in situ, avoiding the need for the isolation of harsh intermediates like acyl chlorides. Common examples of such reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.net The general scheme for such a coupling reaction is depicted below:

A general representation of an amide bond formation using a coupling reagent.

A general representation of an amide bond formation using a coupling reagent.The choice of coupling reagent and reaction conditions can be critical to achieving high yields and minimizing side reactions. For sterically hindered amines or acids, more potent activating agents may be required. nih.gov

Regioselective Incorporation of Bromine at the para-Position of the Benzoyl Moiety

The introduction of a bromine atom specifically at the para-position of the benzoyl group is a key step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution on a benzoic acid or benzoyl derivative.

Direct bromination of benzoic acid with molecular bromine (Br₂) can lead to a mixture of ortho and para isomers, with the para product generally being favored due to steric hindrance. However, to enhance the regioselectivity for the para position, various strategies can be employed. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can polarize the Br-Br bond, increasing the electrophilicity of the bromine and promoting substitution.

A highly effective and widely used reagent for regioselective bromination is N-bromosuccinimide (NBS). nih.gov In the presence of a suitable solvent and sometimes a catalyst, NBS can provide high yields of the para-brominated product. For activated aromatic systems, the reaction can proceed under mild conditions. nih.govwku.edu For example, bromination of anilines and phenols with tetraalkylammonium tribromides shows high para-selectivity. nih.gov Similarly, zeolites have been shown to induce high para-selectivity in the bromination of substrates like toluene. nih.govgoogle.com The reaction of arenes with NBS in acetonitrile (B52724) has been reported to be highly para-selective with respect to the most activating substituent. nih.gov

Introduction of N-Cyclohexyl and N-Methyl Moieties onto the Amide Nitrogen

The final step in the synthesis of this compound involves the formation of the tertiary amide by introducing both a cyclohexyl and a methyl group onto the nitrogen atom. This can be accomplished in a few ways.

The most direct approach is to use the pre-formed secondary amine, N-cyclohexyl-N-methylamine, in the amide coupling step with an activated 4-bromobenzoic acid derivative as described in section 2.1.1. N-methylcyclohexylamine can be synthesized through various methods, including the hydrogenation of methylaniline over a nickel catalyst or from cyclohexanone (B45756) and methylamine (B109427) under hydrogenation conditions. chemicalbook.com

Alternatively, a stepwise N-alkylation approach can be employed starting from a primary amide. For instance, 4-bromo-N-methylbenzamide could be synthesized first, followed by the introduction of the cyclohexyl group. This N-alkylation can be challenging due to the reduced nucleophilicity of the amide nitrogen. However, under specific conditions, such as using a strong base to deprotonate the amide followed by reaction with a cyclohexyl halide, this transformation can be achieved. Another route involves the reaction of cyclohexylamine (B46788) with ethyl cyanoacetate (B8463686) to form N-cyclohexyl cyanoacetamide, which can be a precursor for further modifications. ijpcbs.com

Novel Synthetic Approaches and Catalyst Development for Benzamide Frameworks

Recent research has focused on developing more sustainable and efficient methods for benzamide synthesis, often involving novel catalytic systems. researchgate.net Ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols has been demonstrated as a method to form isoindolinone derivatives, showcasing the versatility of metal catalysts in modifying benzamide structures. rsc.orgsemanticscholar.orgrsc.orgnih.gov

Furthermore, direct amide formation from unactivated carboxylic acids and amines is an attractive green alternative to traditional methods that generate stoichiometric waste. nih.govrsc.org Catalysts based on boron, titanium, and other metals are being explored for this purpose. nih.gov For example, titanium tetrachloride (TiCl₄) has been reported to mediate the direct condensation of carboxylic acids and amines. nih.gov

Stereoselective Synthesis and Chiral Resolution of Related Benzamide Derivatives

While this compound itself is not chiral, related benzamide derivatives can possess chirality, for instance, due to atropisomerism or the presence of stereocenters in the N-substituents. The synthesis of single enantiomers of such chiral benzamides is of significant interest.

Asymmetric synthesis can be achieved using chiral auxiliaries, chiral catalysts, or by starting from a chiral pool. ethz.ch For example, peptide-based catalysts have been shown to be effective in the atropisomer-selective bromination of biaryl compounds to establish axial chirality. datapdf.com

Kinetic resolution is another powerful tool for separating enantiomers of racemic mixtures. acs.org This can be achieved through enzymatic methods, where a lipase (B570770) selectively catalyzes the reaction of one enantiomer, or through chemical methods using chiral catalysts. google.comrsc.org Chiral phosphoric acids have been used to catalyze the kinetic resolution of esters via amide bond formation with high selectivity. acs.org Rhodium(III) catalysts with chiral Cpx ligands have also been employed for the kinetic resolution of phosphinic amides. epfl.ch

Derivatization Strategies for Structural Modification of the this compound Scaffold

The this compound scaffold can be further modified to create a library of analogues for various applications. Derivatization is the process of chemically modifying a compound to produce a new compound with different properties suitable for analysis or to explore structure-activity relationships. sdiarticle4.com

The bromine atom at the para-position is a particularly useful handle for derivatization. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups. This enables the synthesis of a diverse array of analogues with modified electronic and steric properties.

The N-substituents can also be varied. By starting with different primary or secondary amines in the initial amide bond formation step, a wide range of N-substituted benzamides can be synthesized. nih.govresearchgate.net For instance, using different N-alkylcyclohexylamines would allow for the exploration of the impact of the alkyl chain length on the properties of the final molecule.

Additionally, derivatizing reagents can be used to introduce specific functionalities. For example, benzoyl chloride can be used to derivatize polyamines. sdiarticle4.com Reagents like 4-bromo-N-methylbenzylamine and 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) have been developed for the derivatization of carboxylic acids and aldehydes for LC-MS analysis, highlighting the importance of tailored derivatization strategies. nih.govnih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Bromo N Cyclohexyl N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 4-bromo-N-cyclohexyl-N-methylbenzamide is expected to reveal distinct signals corresponding to the various proton environments within the molecule. The aromatic region would likely display a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the carbonyl group would appear as one doublet, while those ortho to the bromine atom would form another, with chemical shifts influenced by the electron-withdrawing nature of these substituents.

The N-methyl group would present as a singlet, though its chemical shift might be broad due to restricted rotation around the amide C-N bond. The cyclohexyl group would exhibit a complex series of multiplets in the aliphatic region of the spectrum. The proton on the carbon directly attached to the nitrogen (the methine proton) would likely appear as a multiplet at a downfield position compared to the other cyclohexyl protons due to the deshielding effect of the adjacent nitrogen atom. The remaining ten protons of the cyclohexyl ring would produce overlapping multiplets at higher field.

Based on data for the closely related compound, 4-bromo-N-methylbenzamide, the aromatic protons are observed as doublets around δ 7.62 and 7.55 ppm, and the N-methyl signal appears at δ 3.00 ppm. uva.nl For this compound, the aromatic and N-methyl signals would be expected in similar regions, with the addition of the complex cyclohexyl proton signals.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to C=O) | ~7.6 | Doublet |

| Aromatic (ortho to Br) | ~7.5 | Doublet |

| N-CH₃ | ~3.0 | Singlet |

| N-CH (cyclohexyl) | Downfield multiplet | Multiplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, the carbonyl carbon of the amide group would be expected at a significantly downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons would produce four signals: one for the carbon bearing the bromine atom, one for the carbon attached to the carbonyl group, and two for the ortho and meta carbons, respectively.

The N-methyl carbon would appear as a single peak in the aliphatic region. The cyclohexyl group would show signals for its six carbons, with the carbon attached to the nitrogen being the most downfield of this group. Due to the symmetry of the cyclohexyl ring, fewer than six signals might be observed if the ring undergoes rapid conformational changes.

For comparison, the ¹³C NMR spectrum of 4-bromo-N-methylbenzamide shows the carbonyl carbon at δ 167.39 ppm and aromatic carbons between δ 126.17 and 133.69 ppm. uva.nl The N-methyl carbon is observed at δ 27.02 ppm. uva.nl The spectrum of this compound would be expected to show similar signals for the benzoyl portion and additional signals for the cyclohexyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~167 |

| Aromatic C-Br | ~126 |

| Aromatic C-C=O | ~134 |

| Aromatic CH | ~128-132 |

| N-CH₃ | ~27 |

| N-CH (cyclohexyl) | Downfield aliphatic region |

Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be particularly useful for confirming the coupling between the adjacent aromatic protons and for tracing the connectivity within the complex spin system of the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.com It would allow for the unambiguous assignment of the proton and carbon signals of the N-methyl group and each C-H bond within the cyclohexyl ring and the aromatic ring. youtube.com

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The molecular formula of this compound is C₁₄H₁₈BrNO, corresponding to a molecular weight of approximately 296.2 g/mol . appchemical.com In the mass spectrum, the molecular ion peak (M⁺) would be expected to appear as a pair of peaks of nearly equal intensity, separated by two mass units, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. Key fragmentation pathways could include cleavage of the amide bond, leading to the formation of the 4-bromobenzoyl cation (m/z 183/185) and the N-cyclohexyl-N-methylaminyl radical. Further fragmentation of the 4-bromobenzoyl cation could result in the loss of a carbonyl group to give the 4-bromophenyl cation (m/z 155/157). Loss of the cyclohexyl group from the molecular ion would also be a plausible fragmentation pathway.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis of Benzamide (B126) Derivatives

In the solid state, benzamides often exhibit a nearly planar amide group. acs.org The torsion angle between the plane of the benzene ring and the amide plane is a key conformational parameter. acs.org The crystal packing of benzamide derivatives is often dominated by intermolecular hydrogen bonds, typically involving the amide N-H and C=O groups. nih.gov However, as this compound is a tertiary amide, it lacks an N-H donor for classical hydrogen bonding. Therefore, its crystal packing would be governed by weaker intermolecular interactions such as dipole-dipole interactions involving the polar amide group, and van der Waals forces. The presence of the bulky cyclohexyl group will also significantly influence the crystal packing, potentially leading to less efficient packing arrangements compared to simpler benzamides.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

The most prominent feature would be a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group, typically appearing in the range of 1630-1670 cm⁻¹. The C-N stretching vibration of the amide would also be present. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and cyclohexyl groups would appear just below 3000 cm⁻¹. The spectrum would also feature bands corresponding to aromatic C=C stretching in the 1450-1600 cm⁻¹ region and a C-Br stretching vibration at lower wavenumbers.

For the related 4-bromo-N-methylbenzamide, a vapor phase IR spectrum has been reported, which can serve as a reference. spectrabase.com

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | >3000 | Medium |

| Aliphatic C-H stretch | <3000 | Medium-Strong |

| Amide C=O stretch | 1630-1670 | Strong |

| Aromatic C=C stretch | 1450-1600 | Medium |

| C-N stretch | ~1200-1300 | Medium |

Computational and Theoretical Investigations of 4 Bromo N Cyclohexyl N Methylbenzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and intrinsic reactivity of a molecule. For 4-bromo-N-cyclohexyl-N-methylbenzamide, these calculations can predict the distribution of electrons, orbital energies, and various reactivity descriptors.

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can be employed to determine key electronic properties. For instance, studies on similar chlorinated phenyl benzamides have used DFT to calculate the band gap, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This gap is a crucial indicator of a molecule's electronic excitability and stability. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. For substituted benzamides, the nature and position of substituents on the phenyl ring significantly influence these orbital energies. The bromine atom at the para-position in this compound acts as an electron-withdrawing group through induction but also an ortho-, para-director through resonance, which modulates the electron density of the aromatic ring.

Reactivity descriptors derived from quantum chemical calculations provide insight into how the molecule might interact with other chemical species. The molecular electrostatic potential (MEP) map is a valuable tool that visualizes the charge distribution on the molecule's surface. In a typical benzamide (B126), the oxygen atom of the carbonyl group exhibits a region of negative electrostatic potential (red color), indicating a propensity to act as a hydrogen bond acceptor or interact with electrophiles. Conversely, the N-H or C-H protons can show regions of positive potential (blue color), suggesting sites for nucleophilic attack. For this compound, the MEP would highlight the electronegative carbonyl oxygen as a primary site for electrophilic interaction.

Table 1: Predicted Electronic Properties of Substituted Benzamides Based on DFT Calculations

| Property | Typical Value Range for Substituted Benzamides | Significance |

| HOMO-LUMO Gap (eV) | 3 - 5 eV | Indicates chemical reactivity and electronic stability. |

| Dipole Moment (Debye) | 2 - 5 D | Measures the overall polarity of the molecule. |

| Polarizability (ų) | 20 - 40 ų | Describes the ease of distortion of the electron cloud by an electric field. |

| Dielectric Constant | 2 - 4 | Relates to the ability of the substance to store electrical energy in an electric field. researchgate.net |

Note: The values in this table are illustrative and based on findings for structurally related benzamide derivatives. Specific values for this compound would require dedicated calculations.

Conformational Analysis via Molecular Mechanics and Quantum Chemistry

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. Molecular mechanics (MM) and quantum chemistry (QC) are the primary tools for this analysis.

Rotation around the C-N amide bond.

Rotation of the N-cyclohexyl bond.

The puckering of the cyclohexyl ring.

Studies on related N-cyclohexyl compounds, such as N-cyclohexylpiperidine and 4-bromo-N-cyclohexylbenzenesulfonamide, consistently show that the cyclohexyl ring predominantly adopts a low-energy chair conformation. researchgate.net It is highly probable that this is also the case for this compound. The orientation of the N-methylbenzamide group with respect to the cyclohexyl ring (axial vs. equatorial) is a critical factor. The equatorial position is generally favored for bulky substituents on a cyclohexane (B81311) ring to minimize steric hindrance, suggesting the N-methylbenzamide moiety would preferentially occupy an equatorial position.

The rotation around the amide bond (C-N) is known to have a significant energy barrier due to the partial double bond character. This leads to distinct cis and trans isomers, with the trans conformation being overwhelmingly more stable in most cases. Quantum chemical calculations can precisely quantify the energy difference between these conformers and the rotational barrier height.

Table 2: Torsional Angles and Conformational Preferences in Benzamide-like Structures

| Dihedral Angle | Description | Expected Low-Energy Conformation |

| O=C-N-C(cyclohexyl) | Amide bond torsion | Predominantly trans (near 180°) |

| C-N-C(cyclohexyl)-C | Orientation of cyclohexyl ring | Staggered arrangements to minimize steric clash |

| C(aromatic)-C(carbonyl)-N-C | Orientation of the phenyl ring | Typically non-planar to alleviate steric strain |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, vibrational motions, and interactions with the surrounding environment, such as a solvent.

An MD simulation of this compound in an aqueous environment would reveal how water molecules organize around the solute. The polar amide group, particularly the carbonyl oxygen, would be expected to form strong hydrogen bonds with water molecules. researchgate.net The hydrophobic regions, namely the bromophenyl and cyclohexyl rings, would induce a different structuring of water, often referred to as a hydrophobic hydration shell. These explicit solvent interactions can influence the conformational preferences of the molecule, potentially stabilizing conformations that might be less favored in the gas phase. frontiersin.org

Furthermore, MD simulations can be used to calculate thermodynamic properties like the free energy of solvation. This data is critical for understanding the molecule's solubility and partitioning behavior between different phases (e.g., water and octanol), which are key parameters in drug design. The simulation would also capture the dynamic fluctuations of the molecule, such as the rotation of the methyl group and the flexing of the cyclohexyl ring, providing a more realistic representation of its behavior in solution.

In Silico Prediction of Molecular Interactions with Putative Biological Macromolecules

A primary goal of computational chemistry in drug discovery is to predict how a small molecule might interact with a biological target, typically a protein. Molecular docking is a widely used in silico technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com

For this compound, a docking study would involve placing the molecule into the binding site of a chosen protein. The process scores different poses based on factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties. Although no specific targets for this molecule are publicly documented, we can hypothesize its interactions based on the common binding modes of other benzamide derivatives.

Benzamide scaffolds are known to interact with a variety of protein targets. Docking studies on other benzamide analogs have shown that the following interactions are typically crucial:

Hydrogen Bonding: The carbonyl oxygen is a potent hydrogen bond acceptor, often interacting with donor residues in the protein backbone (e.g., N-H groups) or side chains (e.g., from arginine, lysine, or asparagine). nih.gov

Hydrophobic Interactions: The phenyl and cyclohexyl rings provide significant hydrophobic surfaces that can favorably interact with nonpolar pockets in a binding site, lined with residues like leucine, isoleucine, valine, and phenylalanine.

Halogen Bonding: The bromine atom can participate in halogen bonding, an interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site like a carbonyl oxygen or an aromatic ring of a protein residue.

Table 3: Potential Interacting Residues for a Benzamide Scaffold in a Protein Binding Site

| Interaction Type | Functional Group on Ligand | Potential Interacting Protein Residues |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Arg, Lys, Asn, Gln, Ser, Thr, Tyr, Trp |

| Hydrogen Bond (Donor) | Amide N-H (if present) | Asp, Glu, Main-chain Carbonyl |

| Hydrophobic/Van der Waals | Phenyl Ring, Cyclohexyl Ring | Ala, Val, Leu, Ile, Pro, Phe, Trp, Met |

| Halogen Bond | Bromine | Main-chain Carbonyl, Asp, Glu, Ser, Thr |

| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp, His |

Pharmacophore Modeling and Virtual Screening Based on Benzamide Scaffolds

Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. nih.gov

Based on the structure of this compound and insights from studies on other bioactive benzamides, a hypothetical pharmacophore model could be constructed. nih.govnih.gov This model would likely include:

A hydrogen bond acceptor feature corresponding to the carbonyl oxygen.

A hydrophobic/aromatic feature for the bromophenyl ring.

A second hydrophobic feature representing the cyclohexyl group.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the required features. This process, known as virtual screening, allows for the rapid identification of structurally diverse compounds that have a high probability of binding to the same target. researchgate.net This approach is significantly faster and more cost-effective than high-throughput experimental screening. The identified "hits" from the virtual screen can then be acquired or synthesized for experimental testing, streamlining the early stages of the drug discovery process. The benzamide scaffold, due to its synthetic tractability and favorable physicochemical properties, is a common starting point for building such screening libraries. schrodinger.com

Structure Activity Relationship Sar Studies of 4 Bromo N Cyclohexyl N Methylbenzamide Analogues

Impact of Halogen Substitution on Molecular Recognition and Biological Potency

Halogen substitution on the benzamide (B126) phenyl ring is a key determinant of biological potency and receptor selectivity. The nature, position, and size of the halogen atom can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with target receptors, such as sigma (σ) receptors. nih.govnih.gov

Research on halogenated N,N′-diphenethylethylenediamines, a class of σ1 receptor ligands, has shown that substitutions at the 3- or 4-positions of the aromatic ring generally lead to higher binding affinities compared to substitutions at the 2-position. nih.gov This suggests that steric hindrance at the ortho (2-) position may be detrimental to receptor binding. Furthermore, derivatives with bromo or fluoro substituents often exhibit higher affinity than those with an iodo substituent, indicating that while lipophilicity is important, an optimal atomic size and electronegativity are crucial for effective molecular recognition. nih.gov

The introduction of halogens typically increases the lipophilicity of a compound, a property that can enhance its ability to cross biological membranes and interact with hydrophobic pockets in receptor binding sites. nih.govresearchgate.net However, the relationship is not linear; an optimal level of lipophilicity is often required for maximal potency. nih.gov In a series of benzamide-isoquinoline derivatives, it was found that electron-donating groups, such as methoxy (B1213986), increased σ2 receptor affinity, while electron-withdrawing groups, like nitro, decreased it. nih.gov This highlights the importance of the electronic effects of substituents on the phenyl ring. For instance, a methoxy group at the para-position dramatically improved σ2 selectivity over σ1 receptors by 631-fold. nih.gov

The table below summarizes the effect of halogen substitution on the binding affinity of a series of N,N′-diphenethylethylenediamines for the σ1 receptor, illustrating the principles that can be extrapolated to 4-bromo-N-cyclohexyl-N-methylbenzamide analogues.

| Compound | Substitution on Phenyl Ring | σ1 Receptor Affinity (Ki, nM) |

|---|---|---|

| Analogue 1 | 2-Fluoro | 43.15 |

| Analogue 2 | 3-Fluoro | 15.82 |

| Analogue 3 | 4-Fluoro | 12.51 |

| Analogue 4 | 2-Bromo | 12.08 |

| Analogue 5 | 3-Bromo | 6.35 |

| Analogue 6 | 4-Bromo | 6.85 |

| Analogue 7 | 2-Iodo | 30.75 |

| Analogue 8 | 4-Iodo | 14.86 |

Data adapted from a study on halogenated N,N′-diphenethylethylenediamines, demonstrating general principles of halogen substitution effects. nih.gov

Role of the N-Cyclohexyl Moiety in Ligand-Target Interactions

In studies of ligands for the 5-HT2C receptor, the cyclohexyl ring was observed to engage in hydrophobic interactions with aromatic residues such as tryptophan and phenylalanine within the binding pocket. nih.gov Although incapable of forming π–π stacking interactions like an aromatic ring, its hydrophobic nature is crucial for stabilizing the ligand-receptor complex. nih.govwisdomlib.org The conformational flexibility of the cyclohexyl ring, which can adopt chair, semi-chair, and twisted boat conformations, may also allow for an induced fit to the specific topology of the receptor's binding site. nih.gov

For sigma receptor ligands, the N-cyclohexyl group has been identified as being optimal for affinity in some structural scaffolds. nih.gov The hydrophobic character of this group is a key contributor to the binding of the molecule to its target. mdpi.com The replacement of the cyclohexyl moiety with other groups would likely alter the binding affinity and selectivity profile of the compound, underscoring its importance in the SAR of this class of molecules.

Influence of N-Alkyl Substitution on Biological Activity Profiles

The nature of the N-alkyl substituent on the benzamide nitrogen atom is another critical factor that influences the biological activity profile. The size, length, and character of the alkyl group can modulate potency, selectivity, and pharmacokinetic properties.

In a series of substituted benzamides with neuroleptic activity, it was found that replacing an N-ethyl group with a larger N-benzyl group enhanced the activity. This suggests that the additional hydrophobic and potential π-stacking interactions provided by the benzyl (B1604629) group contribute favorably to receptor binding. The combination of an N-benzyl and an N-methyl group on the aminoethyl side chain of a metoclopramide (B1676508) analogue resulted in a compound that was approximately 15 times more active than the parent compound.

The length of the alkyl chain can also be a determining factor. Studies on benzamide derivatives as sigma protein ligands have shown that varying the number of methylene (B1212753) groups (from 2 to 4) separating the benzamide core from an amine group significantly impacts affinity and selectivity for σ1 and σ2 receptors. nih.gov This indicates that an optimal distance and orientation between key pharmacophoric features are necessary for effective binding.

The table below illustrates the impact of N-substitution on the biological activity of a series of benzamide derivatives.

| Compound | N-Substitution | Relative Potency |

|---|---|---|

| Metoclopramide Analogue | N-ethyl | 1 |

| Analogue A | N-benzyl | >1 |

| Analogue B | N-benzyl, N-methyl | ~15 |

Data derived from studies on neuroleptic benzamides, showing the enhancement of activity with specific N-substitutions.

Stereochemical Effects on Biological Potency and Selectivity for Related Benzamide Structures

Stereochemistry is a fundamental aspect of molecular recognition, as biological targets such as receptors and enzymes are chiral environments. Consequently, the different enantiomers of a chiral drug can exhibit significantly different biological potencies and selectivities.

For related benzamide structures, stereochemistry plays a pivotal role in determining their interaction with biological targets. In a series of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide derivatives, the cis-isomer was found to be the most active, being 13 times more potent than haloperidol (B65202) and 408 times more potent than metoclopramide as a neuroleptic agent. This demonstrates a high degree of stereoselectivity in the binding of these compounds to their target receptors.

The differential activity of stereoisomers arises from the fact that only one enantiomer may be able to achieve the optimal three-point interaction with the receptor binding site. The "inactive" enantiomer, or eutomer, may bind with lower affinity or not at all. This principle is widely applicable across various classes of chiral molecules, and it is expected that if a chiral center were introduced into the this compound scaffold, the resulting enantiomers would display different biological activities.

Systematic Structural Modifications and Their Consequences on Bioactivity

Systematic structural modifications of the this compound scaffold can lead to significant changes in bioactivity. These modifications can involve altering the benzamide core, the N-substituents, or the halogen substitution pattern.

For instance, modifications to the benzamide core, such as replacing the phenyl ring with heterocyclic rings (e.g., pyridine, pyrimidine), can improve properties like aqueous solubility and metabolic stability. nih.gov Such changes can also influence receptor binding by introducing new hydrogen bonding opportunities or altering the electronic nature of the core. drugdesign.org

In a study on a series of 2-sulfonamidebenzamides, iterative modifications to the benzamide core scaffold were performed to optimize their activity as allosteric modulators of the MrgX1 receptor. researchgate.net This highlights how targeted modifications can fine-tune the pharmacological profile of a compound.

The general principles derived from these systematic studies can be summarized as follows:

Benzamide Core: Alterations can improve physicochemical properties and introduce new interactions. nih.govresearchgate.net

N-Substituents (Cyclohexyl, Methyl): These groups are crucial for hydrophobic interactions and modulating potency. nih.gov

Halogen Substituent (Bromo): The type and position of the halogen affect lipophilicity, electronic properties, and receptor affinity/selectivity. nih.govnih.gov

These systematic approaches are essential for mapping the chemical space around a lead compound like this compound to develop analogues with improved therapeutic potential.

Metabolic Pathways and Biotransformation Studies of 4 Bromo N Cyclohexyl N Methylbenzamide

In Vitro Metabolic Stability and Metabolite Identification (e.g., using pooled human S9 fractions, liver microsomes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's in vivo behavior. nuvisan.com These assays typically involve incubating the compound with liver subcellular fractions, such as microsomes or S9 fractions, to determine the rate of its degradation and to identify the resulting metabolites. nuvisan.combioivt.com

Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. utsouthwestern.eduscispace.com They are a standard tool for assessing oxidative and reductive metabolism. utsouthwestern.edu In contrast, pooled human S9 fractions represent the supernatant from a 9,000g centrifugation of liver homogenate. This fraction contains both microsomal enzymes and cytosolic enzymes, which include many of the Phase II conjugation enzymes like sulfotransferases and glutathione (B108866) transferases. nih.govresearchgate.net Therefore, S9 fractions can provide a more comprehensive view of metabolism, encompassing both Phase I and some Phase II reactions, depending on the cofactors added to the incubation. utsouthwestern.edunih.gov

For 4-bromo-N-cyclohexyl-N-methylbenzamide, incubation with these systems would reveal its susceptibility to enzymatic degradation. The rate of disappearance of the parent compound over time is measured to calculate key pharmacokinetic parameters like half-life (t1/2) and intrinsic clearance (CLint). nuvisan.com Metabolite identification is performed by analyzing samples from these incubations, typically using advanced analytical techniques. bioivt.comnih.gov

| System | Enzyme Content | Primary Use | Cofactors Required |

|---|---|---|---|

| Liver Microsomes | Phase I (e.g., CYPs, FMOs) and some Phase II (e.g., UGTs) | Study of oxidative and reductive metabolism | NADPH |

| S9 Fractions | Phase I (microsomal) and Phase II (cytosolic, e.g., SULTs, GSTs) | Broader study of Phase I and Phase II metabolism | NADPH, PAPS, UDPGA, GSH |

Preclinical In Vivo Metabolic Profiling (e.g., in rodent models)

Following in vitro assessment, preclinical in vivo studies in animal models, such as rats or mice, are conducted to understand the compound's metabolic profile in a whole organism. nuvisan.com These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites.

In a typical rodent study, this compound would be administered, and biological samples (e.g., plasma, urine, and feces) would be collected over a specific time course. Analysis of these matrices allows for the identification and quantification of the parent compound and all major metabolites. nuvisan.com This in vivo profiling is essential to confirm whether the metabolites identified in vitro are also formed in a living system and to identify any unique metabolites that may only be produced in the context of a whole organism. nuvisan.com Furthermore, comparing the metabolic profiles between preclinical species and humans is vital to ensure that the animal models are appropriate for toxicological testing. nuvisan.com

Characterization of Phase I Biotransformation Reactions (e.g., N-demethylation, N-hydroxylation, hydroxylation of cyclohexyl ring)

Phase I reactions introduce or expose functional groups on a parent compound, typically making it more polar. scispace.com For this compound, several Phase I reactions are plausible based on its chemical structure. These oxidative reactions are primarily catalyzed by cytochrome P450 enzymes. utsouthwestern.edu

N-demethylation: The removal of the methyl group from the tertiary amide nitrogen is a common metabolic pathway. This would result in the formation of the secondary amide, 4-bromo-N-cyclohexylbenzamide.

Hydroxylation of the cyclohexyl ring: The aliphatic cyclohexyl ring is a likely site for hydroxylation. This can occur at various positions on the ring (e.g., C-2, C-3, C-4), leading to the formation of one or more isomeric monohydroxylated metabolites.

N-hydroxylation: The introduction of a hydroxyl group on the nitrogen atom is another possible, though often less common, metabolic route for amides. nih.gov

| Metabolite Name | Biotransformation Reaction | Resulting Structure |

|---|---|---|

| 4-bromo-N-cyclohexylbenzamide | N-demethylation | Removal of the N-methyl group |

| 4-bromo-N-(hydroxycyclohexyl)-N-methylbenzamide | Cyclohexyl hydroxylation | Addition of a hydroxyl group to the cyclohexyl ring |

| 4-bromo-N-cyclohexyl-N-(hydroxymethyl)benzamide | N-hydroxymethylation | Hydroxylation of the N-methyl group |

Elucidation of Phase II Conjugation Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules. uomus.edu.iqresearchgate.net This process, catalyzed by transferase enzymes, generally increases the water solubility and molecular weight of the compound, facilitating its excretion from the body. researchgate.net

The hydroxylated metabolites of this compound, formed during Phase I, are primary candidates for Phase II conjugation.

Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to a hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net The hydroxylated cyclohexyl metabolites could undergo O-glucuronidation.

Sulfation: A sulfate (B86663) group can be added to hydroxyl groups by sulfotransferases (SULTs). uomus.edu.iq This pathway can also lead to the formation of water-soluble sulfate conjugates of the hydroxylated metabolites.

The elucidation of these pathways involves incubating the compound or its primary metabolites with systems containing Phase II enzymes (like S9 fractions or hepatocytes) and the necessary cofactors (e.g., UDPGA for glucuronidation, PAPS for sulfation). nih.gov

Analytical Methodologies for Metabolite Detection and Quantification (e.g., Liquid Chromatography-High-Resolution Mass Spectrometry)

The detection, identification, and quantification of metabolites from both in vitro and in vivo studies rely on sensitive and specific analytical techniques. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful and widely used tool for this purpose. koreascience.krnih.gov

The process involves:

Chromatographic Separation: The complex mixture from a biological sample is injected into a liquid chromatography system. The various components (parent drug and metabolites) are separated based on their physicochemical properties as they pass through a column. nih.gov

Mass Spectrometric Detection: As the separated components exit the column, they are ionized and enter the mass spectrometer. A high-resolution instrument, such as an Orbitrap or Time-of-Flight (TOF) analyzer, measures the mass-to-charge ratio (m/z) of the ions with very high accuracy. univr.it This precision allows for the determination of the elemental composition of the parent compound and its metabolites.

Structural Elucidation: To identify the structure of a potential metabolite, tandem mass spectrometry (MS/MS) is employed. The ion of interest is isolated and fragmented, and the resulting fragmentation pattern provides structural information that helps to pinpoint the site of metabolic modification. nih.gov

Quantification of metabolites can be achieved by comparing the instrument's response for a given metabolite to that of a known concentration of a reference standard. researchgate.net

Potential Research Applications Beyond Medicinal Chemistry

Use as a Building Block in Complex Organic Synthesis

The structure of 4-bromo-N-cyclohexyl-N-methylbenzamide suggests its potential as a versatile intermediate in multi-step organic syntheses. The presence of a bromo-aromatic group allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in constructing more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom.

The tertiary amide functionality is generally stable under many reaction conditions, making it a reliable protecting group for the underlying benzoic acid moiety. However, it can also be a site for chemical modification. For instance, the amide bond can be cleaved under harsh hydrolytic conditions to yield the corresponding carboxylic acid, or it could potentially be reduced to an amine.

Despite these theoretically possible applications, a comprehensive search of the scientific literature and patent databases did not yield specific examples or detailed research findings where this compound has been explicitly used as a building block in the synthesis of more complex molecules.

Investigation in Materials Science and Polymer Chemistry

In the field of materials science, aromatic compounds, particularly those containing halogens, are often investigated for applications in areas such as liquid crystals, organic light-emitting diodes (OLEDs), and as components of functional polymers. The bromine atom in this compound could, in principle, be exploited to synthesize novel polymers through polycondensation or coupling reactions. The rigid phenyl ring and the bulky, non-planar cyclohexyl group could influence the packing of molecules in the solid state, potentially leading to materials with interesting thermal or optical properties.

However, there is currently no published research that specifically investigates this compound for applications in materials science or polymer chemistry. The properties of materials derived from this compound, such as their thermal stability, conductivity, or photoluminescence, have not been reported.

Applications in Agrochemical Research (e.g., as potential fungicides, insecticides)

The benzamide (B126) functional group is present in a number of commercially successful agrochemicals, including some fungicides and insecticides. The mode of action of these compounds often involves the inhibition of specific enzymes in the target pests. The structural features of this compound, including the halogenated phenyl ring and the N-alkyl substituents, are consistent with moieties found in some bioactive molecules.

The lipophilicity imparted by the cyclohexyl and methyl groups could influence the compound's ability to penetrate the cells of target organisms. Therefore, it is plausible that this compound could be a candidate for screening in agrochemical research.

Nevertheless, a thorough review of the available scientific literature reveals no studies on the potential fungicidal or insecticidal activity of this compound. There are no published data regarding its efficacy against any agricultural pests or pathogens.

Development of Analytical Standards and Reference Materials

For a compound to be used as an analytical standard or reference material, its purity and identity must be well-characterized. This compound is commercially available from several chemical suppliers, which suggests that methods for its synthesis and purification are established.

In principle, it could serve as a reference standard for the development of analytical methods (e.g., chromatography, spectroscopy) for the detection and quantification of related benzamide derivatives. This would be particularly relevant if this compound were identified as a metabolite or degradation product of a more complex molecule, or as an impurity in a commercial product.

However, there is no evidence in the current body of scientific literature to suggest that this compound has been developed or is used as a certified analytical standard or reference material.

Future Research Directions and Unexplored Avenues

The landscape of medicinal chemistry and drug discovery is rapidly evolving, driven by technological advancements and a deeper understanding of biological systems. For the compound 4-bromo-N-cyclohexyl-N-methylbenzamide, these advancements open up numerous avenues for future research. The following sections outline key areas where focused investigation could unlock the full therapeutic potential of this chemical scaffold.

Q & A

Q. What are the common synthetic routes for 4-bromo-N-cyclohexyl-N-methylbenzamide?

The synthesis typically involves a two-step process: (1) bromination of a benzamide precursor followed by (2) N-alkylation with cyclohexylmethyl groups. A key intermediate, 4-bromobenzoyl chloride, can react with N-methylcyclohexylamine under Schotten-Baumann conditions (aqueous base, dichloromethane) to form the target compound. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate high-purity crystals . Optimization of reaction temperature (0–5°C for acyl chloride formation) and stoichiometric ratios (1:1.2 for amine) minimizes byproducts .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- NMR : and NMR confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic protons at δ 7.3–7.8 ppm) and detect rotational isomers due to restricted amide bond rotation .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions between amide groups) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 325.08) and detects halogen isotopes (bromine doublet) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Contradictions (e.g., unexpected splitting in NMR) may arise from dynamic rotational isomerism or solvent effects. Strategies include:

- Variable-temperature NMR to observe coalescence of split signals .

- Comparative analysis with structurally analogous compounds (e.g., 4-chloro-N-cyclohexylbenzamide ).

- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .

Q. What experimental designs are recommended to study its potential biological activity?

- Enzyme inhibition assays : Target bacterial PPTases (phosphopantetheinyl transferases) based on structural similarities to trifluoromethyl-substituted benzamides, which disrupt acyl carrier protein function .

- Molecular docking : Use crystal structure data (e.g., PDB 4XYZ) to model interactions with enzymes like FabH (β-ketoacyl-ACP synthase) .

- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7) with dose-response curves (IC50 determination) and controls for bromine-mediated oxidative stress .

Q. How should researchers analyze discrepancies in crystal structure data?

- Compare torsion angles (e.g., C–N–C–C in cyclohexyl groups) with Cambridge Structural Database entries (e.g., refcode XOYWUN ).

- Validate hydrogen-bonding motifs using Mercury software (e.g., R_2$$^2(8) amide dimer motifs ).

- Check for disorder in bromine atoms using SHELXL refinement parameters (ADPs > 0.05 Ų suggest positional uncertainty) .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Solvent selection : Replace dichloromethane with THF for better solubility of cyclohexylamine .

- Continuous flow reactors : Improve heat dissipation during exothermic bromination steps .

Q. How to assess the compound’s stability under varying storage conditions?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (T ~180°C) .

- Light exposure tests : Monitor bromine loss via UV-Vis spectroscopy (λ = 280 nm) under accelerated degradation conditions (40°C/75% RH) .

- HPLC purity tracking : Compare fresh vs. aged samples stored under inert atmosphere (Argon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.